molecular formula C17H17ClN4O3 B12695999 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate CAS No. 94232-78-7

7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate

Cat. No.: B12695999
CAS No.: 94232-78-7
M. Wt: 360.8 g/mol
InChI Key: GLBRLPLZDZXOPA-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-1,2-dimethyl-1H-indazole in an alkaline medium to form the azo compound. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH).

    Acetylation: The final step involves the acetylation of the azo compound to form the acetate ester. This is achieved by treating the compound with acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of 7-[(4-Chlorophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo group (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-[(4-Chlorophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in the development of new dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation. By modulating these pathways, it can exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Bromophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate
  • 7-[(4-Methylphenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate
  • 7-[(4-Nitrophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate

Uniqueness

7-[(4-Chlorophenyl)azo]-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is unique due to the presence of the chloro group, which imparts specific chemical and physical properties. The chloro group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

94232-78-7

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-ol;acetate

InChI

InChI=1S/C15H13ClN4O.C2H4O2/c1-19-9-10-3-8-13(21)14(15(10)20(19)2)18-17-12-6-4-11(16)5-7-12;1-2(3)4/h3-9H,1-2H3;1H3,(H,3,4)

InChI Key

GLBRLPLZDZXOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)Cl)O)C=[N+]1C

Origin of Product

United States

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